N-(4-Amino-2-methylphenyl)hexanamide
Overview
Description
Scientific Research Applications
Biocatalysis in Drug Metabolism : N-(4-Amino-2-methylphenyl)hexanamide derivatives have been used in studying the application of biocatalysis in drug metabolism. For example, microbial-based surrogate biocatalytic systems were employed to produce mammalian metabolites of certain drugs for structural characterization (Zmijewski et al., 2006).
Anticonvulsant Properties : Certain derivatives of N-(4-Amino-2-methylphenyl)hexanamide have been evaluated for their anticonvulsant properties. For instance, N-(3-amino-2-methylphenyl)phthalimides exhibited activity against seizures in preclinical studies (Bailleux et al., 1994).
Potential Antileukemia Agents : Thiosemicarbazone-containing compounds, including N-(4-Amino-2-methylphenyl)hexanamide derivatives, have shown promise as potential antileukemia agents, especially against drug-resistant cells (Gu et al., 2020).
Enzyme Inhibition Studies : These compounds have been synthesized and evaluated for their enzyme inhibitory activities, particularly against -glucosidase and acetylcholinesterase. The in silico molecular docking results have been consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).
Environmental Impact Assessment : Studies on the environmental impact of pharmaceutical compounds, including N-(4-Amino-2-methylphenyl)hexanamide derivatives, have been conducted. For example, research on the transformation products of sulfamethoxazole under denitrifying conditions provides insights into the behavior of such compounds in the environment (Nödler et al., 2012).
Chemosensor Development : N-(4-Amino-2-methylphenyl)hexanamide derivatives have been used in the development of chemosensors, such as those for detecting metal ions like Cu2+ and H2PO4− (Meng et al., 2018).
Covalent Chemistry in Metallosupramolecular Hexagonal Prisms : The amine-functionalized derivatives of N-(4-Amino-2-methylphenyl)hexanamide have been used in post-self-assembly modifications of metallosupramolecular hexagonal prisms, demonstrating the application of these compounds in advanced materials science (Wang et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-4-5-6-13(16)15-12-8-7-11(14)9-10(12)2/h7-9H,3-6,14H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNSMGHOUUZISV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=C(C=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)hexanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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